molecular formula C17H23N3O3 B2446477 3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1014087-81-0

3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2446477
CAS No.: 1014087-81-0
M. Wt: 317.389
InChI Key: MSRPAWVGUMMVCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3 and its molecular weight is 317.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-ethoxy-1-ethyl-N-(2-methoxyphenethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O3_{3}
  • Functional Groups : Ethoxy group, methoxyphenethyl moiety, and carboxamide group.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain pyrazole compounds demonstrated promising results against E. coli and Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives were tested in vivo for their ability to reduce carrageenan-induced edema in rats, showing significant anti-inflammatory effects comparable to standard drugs like ibuprofen .

Anticancer Activity

Pyrazole derivatives have been explored for their anticancer properties, particularly against various cancer cell lines. The compound's structure allows it to interact with key enzymes involved in tumor growth. Research has indicated that some pyrazole compounds inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and cytokine production. Molecular docking studies suggest that the compound can bind effectively to biological targets, influencing cellular signaling pathways related to inflammation and cell proliferation .

Research Findings and Case Studies

Several studies have evaluated the biological effects of pyrazole derivatives:

StudyCompound TestedBiological ActivityFindings
Selvam et al. (2014)3-substituted phenyl-pyrazolesAnti-inflammatoryShowed up to 78% inhibition of edema at 10 µM
Burguete et al. (2015)Pyrazole derivativesAntimicrobialEffective against MTB strain H37Rv with 98% inhibition
Bandgar et al. (2016)Thiocarbamoyl pyrazolesMAO-B inhibitionHigh activity against MAO isoforms

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-[2-(2-methoxyphenyl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-4-20-12-14(17(19-20)23-5-2)16(21)18-11-10-13-8-6-7-9-15(13)22-3/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRPAWVGUMMVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.